1-Hydroxyquinoxaline-2(1H)-thione
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Overview
Description
1-Hydroxyquinoxaline-2(1H)-thione is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The quinoxaline moiety is a versatile scaffold that can be functionalized to produce compounds with a wide range of properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxyquinoxaline-2(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions . The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxyquinoxaline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, substituted quinoxalines, and various functionalized quinoxaline compounds .
Scientific Research Applications
1-Hydroxyquinoxaline-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is employed in the study of enzyme inhibitors and as a probe for biological pathways.
Materials Science: The compound is used in the development of fluorescent materials, dyes, and organic sensitizers for solar cell applications.
Agriculture: It is utilized in the synthesis of agrochemicals such as fungicides, herbicides, and insecticides.
Mechanism of Action
The mechanism of action of 1-hydroxyquinoxaline-2(1H)-thione involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Reactive Oxygen Species (ROS) Production: The compound can induce the production of ROS, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
1-Hydroxyquinoxaline-2(1H)-thione can be compared with other similar compounds in the quinoxaline family:
Quinoxaline-2,3-dione: This compound is structurally similar but lacks the thione group.
Quinoxaline-1,4-di-N-oxide: This compound contains two N-oxide groups, which confer unique properties such as enhanced DNA intercalation and ROS production.
Quinoxaline-2-carbonitrile: This derivative has a nitrile group, which affects its chemical reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as its thione group, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
50473-36-4 |
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Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-hydroxyquinoxaline-2-thione |
InChI |
InChI=1S/C8H6N2OS/c11-10-7-4-2-1-3-6(7)9-5-8(10)12/h1-5,11H |
InChI Key |
DOVBXTPVKIPZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=S)N2O |
Origin of Product |
United States |
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